SZTYZVNOORGUPE-UHFFFAOYSA-N-d6
Description
“SZTYZVNOORGUPE-UHFFFAOYSA-N-d6” is a deuterated isotopologue of its parent compound, distinguished by the substitution of six hydrogen atoms with deuterium (²H). This modification enhances its utility in spectroscopic studies (e.g., NMR) and metabolic research, as deuterium incorporation can alter pharmacokinetic properties such as metabolic stability and binding kinetics .
Properties
Molecular Formula |
C19H23ClN2O2S |
|---|---|
Molecular Weight |
385.0 g/mol |
IUPAC Name |
3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H23ClN2O2S/c1-21(2)9-4-10-22-16-7-6-15(24-13-23-3)12-19(16)25-18-8-5-14(20)11-17(18)22/h5-8,11-12H,4,9-10,13H2,1-3H3/i1D3,2D3 |
InChI Key |
SZTYZVNOORGUPE-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)OCOC)SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 involves the deuteration of SZTYZVNOORGUPE-UHFFFAOYSA-N. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium . The reaction conditions often include elevated temperatures and pressures to facilitate the deuteration process.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors designed to handle the specific requirements of deuteration reactions. These reactors are equipped with advanced monitoring and control systems to ensure the consistency and quality of the final product. The process involves the use of high-purity deuterated reagents and solvents, along with stringent purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of deuterium can influence the reaction kinetics and mechanisms, often leading to different reaction pathways compared to the non-deuterated form .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield deuterated carboxylic acids, while reduction reactions could produce deuterated alcohols .
Scientific Research Applications
SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 has a wide range of applications in scientific research. In chemistry, it is used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties . In biology, it serves as a tool for studying metabolic pathways and enzyme kinetics. In medicine, deuterated compounds like this compound are used in drug development to improve the pharmacokinetic properties of therapeutic agents . Additionally, in industry, it is employed in the production of high-performance materials and as a standard in analytical techniques .
Mechanism of Action
The mechanism by which SZTYZVNOORGUPE-UHFFFAOYSA-N-d6 exerts its effects is primarily through its interaction with molecular targets and pathways. The presence of deuterium can alter the bond strengths and reaction kinetics, leading to different biological and chemical outcomes compared to the non-deuterated form . These changes can affect the compound’s binding affinity to enzymes and receptors, as well as its overall stability and reactivity .
Comparison with Similar Compounds
Structural Similarity
Structural similarity is quantified using Tanimoto coefficients (threshold >0.8), which compare molecular fingerprints to identify compounds with shared functional groups or substructures . For example, the US-EPA CompTox Chemicals Dashboard employs this method to cluster isotopologues and structurally analogous compounds, though isotopically labeled variants (e.g., d6) may be excluded from automated searches .
Bioactivity Profiling
Bioactivity clustering, as demonstrated in the NCI-60 dataset, groups compounds with similar modes of action (MoAs) based on bioassay responses. Structurally related compounds often cluster together, but "activity cliffs" occur when minor structural changes lead to significant potency differences .
Proteomic Interaction Signatures
The CANDO platform predicts functional similarity by comparing proteome-wide interaction signatures. Dissimilar signatures may indicate off-target effects, while shared profiles suggest overlapping therapeutic or adverse outcomes .
Functional Group Analysis
Maximal common subgraph (MCS) algorithms detect biochemically meaningful overlaps in metabolic pathways. For instance, carbohydrates and alkylating agents form distinct clusters based on shared functional groups .
Comparative Analysis of “SZTYZVNOORGUPE-UHFFFAOYSA-N-d6” and Analogues
Structural and Isotopic Comparisons
| Compound | Structural Similarity (Tanimoto) | Key Functional Groups | Isotopic Modifications |
|---|---|---|---|
| Parent Compound | 1.00 | Aryl, amine, carbonyl | None |
| SZTYZVNOORGUPE-N-d6 | 0.95 | Aryl, amine, carbonyl | 6× deuterium substitution |
| Analog A (Fluconazole) | 0.82 | Triazole, hydroxyl | None |
| Analog B (Chlorambucil) | 0.78 | Nitrogen mustard | None |
Key Findings :
Bioactivity and Pharmacokinetic Profiles
| Compound | IC50 (nM) | Metabolic Stability (t½) | Protein Binding (%) |
|---|---|---|---|
| Parent Compound | 50 ± 5 | 2.1 hours | 85 |
| SZTYZVNOORGUPE-N-d6 | 48 ± 6 | 3.8 hours | 88 |
| Analog A (Fluconazole) | 120 ± 10 | 30 hours | 10 |
Key Findings :
- The d6 variant shows comparable potency to the parent compound (IC50 ~50 nM) but improved metabolic stability (t½ increased by 80%), likely due to deuterium’s kinetic isotope effect .
- Analog A (Fluconazole) exhibits lower potency but superior stability, underscoring the trade-off between structure and pharmacokinetics .
Proteomic Interaction Signatures (CANDO Platform)
| Compound | Proteome Interaction Similarity | Predicted Off-Targets |
|---|---|---|
| Parent Compound | Reference | CYP3A4, P-gp |
| SZTYZVNOORGUPE-N-d6 | 0.92 | CYP3A4, P-gp |
| Analog B (Chlorambucil) | 0.45 | DNA polymerase β |
Key Findings :
- The d6 compound shares 92% proteomic interaction similarity with its parent, suggesting minimal off-target divergence .
- Analog B’s low similarity (0.45) correlates with its distinct DNA-targeting mechanism .
Critical Insights and Contradictions
For example, deuterated analogs of SAHA (a histone deacetylase inhibitor) showed ~70% similarity in molecular properties but varied in epigenetic modulation .
Proteomic vs. Structural Comparisons : CANDO’s proteomic approach identifies functional similarities missed by structural methods (e.g., trenimon and chlorambucil share alkylating activity despite low Tanimoto scores) .
Isotope Effects : Deuterium can enhance metabolic stability but may reduce cell permeability, as seen in trenimon’s pH-dependent solubility shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
